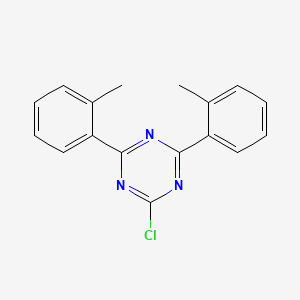

2-Chloro-4,6-di-o-tolyl-1,3,5-triazine

Description

Significance of 1,3,5-Triazine (B166579) Scaffolds in Organic Chemistry and Materials Science

In organic synthesis, the triazine core serves as a precursor for a multitude of more complex molecules. The presence of three nitrogen atoms in the ring significantly influences its electronic properties, making the carbon atoms susceptible to nucleophilic attack. This reactivity is harnessed to create a diverse array of substituted triazines with tailored functionalities. nih.govmdpi.com These derivatives are pivotal in the development of pharmaceuticals, agrochemicals, and dyes. beilstein-journals.org

In the realm of materials science, the planar and rigid nature of the triazine ring is advantageous for creating highly ordered structures. Triazine-based polymers and covalent organic frameworks (COFs) often exhibit exceptional thermal stability and unique photophysical properties. These materials are being investigated for applications in electronics, gas storage, and catalysis. Recent research has highlighted the use of functionalized triazine derivatives as components for photo- and electroluminescent materials, including organic light-emitting diodes (OLEDs). chemicalbook.com

Overview of Halogenated Triazine Derivatives and Their Research Importance

The introduction of halogen atoms, particularly chlorine, onto the 1,3,5-triazine ring dramatically enhances its synthetic utility. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a prime example and a key industrial intermediate. The chlorine atoms are excellent leaving groups, allowing for sequential and controlled nucleophilic substitution reactions. researchgate.netresearchgate.net This stepwise substitution enables the precise construction of mono-, di-, and tri-substituted triazines with different functional groups, a feature that is central to combinatorial chemistry and the creation of compound libraries for drug discovery. researchgate.net

The reactivity of the chlorine atoms is temperature-dependent; the first substitution typically occurs at low temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures. researchgate.net This differential reactivity provides a powerful tool for synthetic chemists to design and build complex molecular architectures with a high degree of control. nih.gov

Scope and Objectives of Research on 2-Chloro-4,6-di-o-tolyl-1,3,5-triazine

Research into this compound is driven by a desire to understand the influence of steric hindrance on the properties and reactivity of the triazine core. The "ortho-tolyl" groups, where the methyl group is positioned adjacent to the point of attachment to the triazine ring, are significantly bulkier than their para- counterparts.

The primary objectives for studying this specific isomer include:

Comparative Analysis: A key goal is to compare its chemical and physical properties with the more commonly studied 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine (B1582862). This includes differences in melting point, solubility, and reactivity in nucleophilic substitution reactions.

Novel Material Synthesis: A further objective is to investigate its potential as a monomer or building block for new polymers and materials. The specific stereochemistry of the ortho-isomer could lead to materials with unique morphologies and properties not achievable with other isomers.

Biological Activity Screening: As many triazine derivatives exhibit biological activity, a fundamental objective is to screen this compound and its derivatives for potential applications in medicine and agriculture.

While specific research findings on this compound are not as widely published as for its para-isomer, the foundational principles of triazine chemistry provide a strong framework for its investigation. The synthesis of this compound would likely follow established routes for diaryl chlorotriazines. One common method involves the reaction of cyanuric chloride with two equivalents of an ortho-tolyl Grignard reagent (o-tolylmagnesium bromide). An alternative approach is the reaction of cyanuric chloride with o-toluidine (B26562) under controlled temperature conditions to achieve di-substitution.

The table below outlines the key reactants for the probable synthesis of this compound, drawing parallels with the known synthesis of the para-isomer. chemicalbook.comsmolecule.com

| Synthesis Route | Key Reactants |

| Grignard Reaction | Cyanuric chloride, o-tolylmagnesium bromide |

| Nucleophilic Substitution | Cyanuric chloride, o-toluidine |

Further research into this intriguing molecule will undoubtedly shed more light on the nuanced effects of steric hindrance in the fascinating field of triazine chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C17H14ClN3 |

|---|---|

Molecular Weight |

295.8 g/mol |

IUPAC Name |

2-chloro-4,6-bis(2-methylphenyl)-1,3,5-triazine |

InChI |

InChI=1S/C17H14ClN3/c1-11-7-3-5-9-13(11)15-19-16(21-17(18)20-15)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |

InChI Key |

AUHYHZJNJWMKAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=NC(=N2)Cl)C3=CC=CC=C3C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 Chloro 4,6 Di O Tolyl 1,3,5 Triazine

Nucleophilic Substitution of the Chloro-Substituent

The single chlorine atom on the 2-chloro-4,6-diaryl-1,3,5-triazine scaffold serves as a versatile leaving group, readily displaced by a wide range of nucleophiles. researchgate.net The reactivity of the triazine core is modulated by the two existing ortho-tolyl substituents. While aryl groups are generally electron-withdrawing, influencing the electrophilicity of the ring, the ortho-methyl groups can introduce significant steric hindrance, potentially requiring more forcing reaction conditions compared to their para or meta isomers. nih.gov

The substitution of the chloro group with nitrogen-based nucleophiles, such as primary and secondary amines or substituted anilines, is a well-established method for synthesizing amino-triazines. nih.govsemanticscholar.org This reaction typically proceeds by heating the chloro-triazine with the desired amine, often in the presence of a base to neutralize the liberated hydrochloric acid. researchgate.net

The general reaction scheme involves the attack of the amine's lone pair of electrons on the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion and form the final amino-substituted triazine. While specific studies on the o-tolyl derivative are scarce, extensive research on analogous compounds like 2-chloro-4,6-di-p-tolyl-1,3,5-triazine (B1582862) and 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) demonstrates the feasibility of this transformation. smolecule.comresearchgate.net For instance, reactions are often carried out in solvents like tetrahydrofuran (B95107) (THF) or acetone (B3395972) at room temperature or under reflux. nih.govsemanticscholar.org The presence of sterically bulky ortho-tolyl groups may necessitate higher temperatures or longer reaction times to achieve high yields. nih.gov

Table 1: Representative Reactions of Chloro-Diaryl-Triazines with Amines (Analogous Compounds)

| Chloro-Triazine Reactant | Amine Nucleophile | Base/Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| 2,4-dichloro-6-methoxy-1,3,5-triazine | 4-Aminobenzonitrile | NaHCO₃ / Acetone | 24 h, rt | 2-((4-cyanophenyl)amino)-4-chloro-6-methoxy-1,3,5-triazine | nih.gov |

| 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile | Piperidine | K₂CO₃ / THF | 24 h, rt | 4-((4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzonitrile | semanticscholar.org |

Oxygen-containing nucleophiles, such as alcohols, phenols, and carboxylic acids, can also displace the chlorine atom on the triazine ring. Reactions with alcohols or phenols, typically in the form of their more nucleophilic alkoxide or phenoxide salts, lead to the formation of ethers. nih.gov

The reaction with carboxylic acids is particularly noteworthy. In the presence of a non-nucleophilic base like N-methylmorpholine (NMM), 2-chloro-4,6-disubstituted-1,3,5-triazines react with carboxylic acids to form highly reactive 2-acyloxy-1,3,5-triazine intermediates, also known as "superactive" triazine esters. researchgate.netresearchgate.net These intermediates are exceptionally efficient acylating agents, widely used in the synthesis of esters and amides, particularly in peptide synthesis, due to their high reactivity and the mild conditions required for their formation and subsequent reactions. mdpi.com

As described above, triazine ethers are formed through the reaction of 2-chloro-4,6-di-o-tolyl-1,3,5-triazine with an alcohol or phenol, usually facilitated by a base to generate the corresponding alkoxide or phenoxide. The synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) from cyanuric chloride and sodium methoxide (B1231860) is a well-documented example of this type of transformation. google.com

Triazine esters are synthesized via the activation of carboxylic acids, creating the 2-acyloxy-4,6-di-o-tolyl-1,3,5-triazine intermediate. researchgate.net This species is generally not isolated but is reacted in situ with an alcohol or amine to yield the desired final ester or amide product. This method provides a powerful tool for creating complex molecules under gentle conditions. researchgate.netmdpi.com

Table 2: Representative Reactions of Chloro-Triazines with O-Nucleophiles (Analogous Compounds)

| Chloro-Triazine Reactant | O-Nucleophile | Base/Solvent | Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| Cyanuric Chloride | Sodium Methoxide | DMF | 5-10°C to reflux | Triazine Ether | google.com |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Carboxylic Acid | N-Methylmorpholine | Not specified | "Superactive" Triazine Ester (Intermediate) | researchgate.net |

Modifications of the Aryl Substituents on the Triazine Core

Beyond the direct substitution of the chloro group, the this compound molecule offers other sites for derivatization, namely the two ortho-tolyl moieties.

The functionalization of the methyl groups on the ortho-tolyl substituents is a less-explored avenue for derivatization compared to the nucleophilic substitution at the C-Cl bond. In principle, these methyl groups could undergo reactions typical of benzylic positions, such as free-radical halogenation or oxidation to form aldehydes, carboxylic acids, or benzyl (B1604629) alcohols. Such modifications would introduce new reactive handles on the periphery of the molecule, enabling further conjugation or the synthesis of more complex, polyfunctional triazine systems. However, specific literature detailing these transformations on di-tolyl-triazine substrates is limited, suggesting an area ripe for future investigation.

This compound is an ideal precursor for the synthesis of asymmetrically substituted 2,4,6-triaryl-1,3,5-triazines. The sequential substitution of chlorine atoms on the parent cyanuric chloride molecule allows for controlled, stepwise synthesis. The formation of the di-o-tolyl-chloro intermediate is the second step in this sequence. The final chlorine atom can then be replaced with a third, different substituent via nucleophilic substitution with an amine or alcohol, as discussed previously. nih.gov

Alternatively, modern cross-coupling reactions, such as Suzuki or Stille couplings, can be employed. For example, the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with various boronic acids in the presence of a palladium catalyst has been shown to produce a wide range of asymmetrically tri-substituted triazines in high yields. chemicalbook.com This methodology is directly applicable to the o-tolyl analogue, allowing for the introduction of a diverse array of aryl or heteroaryl groups at the 2-position.

Symmetrically substituted triazines, such as 2,4,6-tri-o-tolyl-1,3,5-triazine, are typically prepared by reacting three equivalents of a nucleophile (e.g., o-tolylmagnesium bromide) with one equivalent of cyanuric chloride. chemicalbook.comresearchgate.net

Exploration of Unique Reaction Pathways and Reactive Intermediates

The reactivity of this compound is characterized by the electrophilic nature of the triazine ring and the lability of the chlorine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. This has led to its application in specialized organic syntheses, particularly in the formation of amides and peptides through unique reactive intermediates.

Tertiary Phosphine Interactions and P-Triazinylphosphonium Chloride Intermediates

The interaction between 2-chloro-4,6-disubstituted-1,3,5-triazines and tertiary phosphines represents a significant pathway for activating the triazine ring. This reaction leads to the formation of quaternary P-triazinylphosphonium chlorides, a class of highly reactive coupling reagents. researchgate.net

Research has shown that the stability of these phosphonium (B103445) intermediates is highly dependent on the nature of the substituents at the 4 and 6 positions of the triazine ring. For instance, the reaction of tertiary phosphines with 2-chloro-4,6-dialkoxy-1,3,5-triazines yields unstable quaternary P-triazinylphosphonium chlorides. researchgate.net These intermediates are prone to decomposition. However, stable quaternary P-triazinylphosphonium chlorides have been successfully obtained from the reaction involving 2-chloro-4,6-diphenoxy-1,3,5-triazine. researchgate.net

A related application involves the combination of 2,4,6-trichloro-1,3,5-triazine (TCT) with a catalytic amount of triphenylphosphine (B44618) (PPh3) to effectively activate carboxylic acids. rsc.org This system facilitates the synthesis of amides and dipeptides under mild, mechanochemical (solvent-drop grinding) conditions, highlighting an environmentally benign approach that leverages the reactive intermediates formed from chlorotriazine-phosphine interactions. rsc.org

Table 1: Intermediates in Chlorotriazine-Phosphine Reactions

| Reactant 1 | Reactant 2 | Intermediate Formed | Stability |

|---|---|---|---|

| 2-Chloro-4,6-dialkoxy-1,3,5-triazine | Tertiary Phosphine | Quaternary P-triazinylphosphonium chloride | Unstable |

| 2-Chloro-4,6-diphenoxy-1,3,5-triazine | Tertiary Phosphine | Quaternary P-triazinylphosphonium chloride | Stable |

Activation of Carboxylic Acids to Yield "Superactive" Triazine Esters for Peptide Synthesis

A primary application of 2-chloro-4,6-disubstituted-1,3,5-triazines, such as the di-o-tolyl derivative, is in the activation of carboxylic acids for peptide bond formation. researchgate.net This process transforms the relatively unreactive carboxylic acid into a highly electrophilic species susceptible to nucleophilic attack by an amine, thus forming an amide bond.

The activation mechanism typically requires the presence of a tertiary amine, such as N-methylmorpholine (NMM), in the reaction medium. researchgate.netresearchgate.net The process involves the formation of intermediate quaternary triazinyl ammonium (B1175870) salts. researchgate.net The carboxylate ion, formed by the deprotonation of the carboxylic acid by the tertiary amine, then displaces the amine leaving group from the triazine ring. researchgate.net This substitution results in the creation of "superactive" triazine esters (2-acyloxy-4,6-disubstituted-1,3,5-triazines). researchgate.netresearchgate.net

These triazine esters are the key reagents employed in the subsequent peptide bond formation step. researchgate.net Their high reactivity allows for efficient coupling with amino acids or peptides, a critical step in peptide synthesis. One of the advantages of this method is that it can often be performed at ambient temperatures. researchgate.net Despite the high activity of the electrophilic species generated, which can sometimes lead to side reactions like epimerization with other reagents, this triazine-based approach has renewed interest in developing robust coupling methods. researchgate.net

Table 2: Key Components in Carboxylic Acid Activation

| Component | Chemical Name/Class | Role in Reaction |

|---|---|---|

| Activating Agent | This compound | Provides the triazine core for the active ester |

| Substrate | Carboxylic Acid (R-COOH) | The molecule to be activated |

| Base | Tertiary Amine (e.g., N-methylmorpholine) | Deprotonates the carboxylic acid; forms intermediate |

| Intermediate | Quaternary triazinyl ammonium salt | Precursor to the active ester |

| Active Species | "Superactive" Triazine Ester | Highly reactive species that couples with amines |

An article on the structural characterization of this compound and its derivatives, as outlined in the prompt, cannot be generated at this time.

Extensive and targeted searches for specific experimental data for the ortho-isomer (this compound) did not yield the necessary spectroscopic or crystallographic information required to populate the requested sections. Detailed research findings, including specific data for NMR, IR, Mass Spectrometry, and X-ray diffraction for this particular compound or its immediate derivatives, are not available in the public search results.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with the specified data tables and detailed findings while strictly adhering to the focus on "this compound".

Structural Characterization and Elucidation of 2 Chloro 4,6 Di O Tolyl 1,3,5 Triazine and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

Identification of Intramolecular Interactions within the Crystalline Lattice

Following a comprehensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no specific structural data for the compound 2-Chloro-4,6-di-o-tolyl-1,3,5-triazine could be located. As a result, a detailed analysis of the intramolecular interactions within its crystalline lattice, as well as the generation of corresponding data tables, cannot be provided at this time.

Scientific literature provides insights into the structural characteristics of closely related triazine derivatives. For instance, studies on the para-tolyl analog, 6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine, have identified the presence of intramolecular C—H⋯N interactions. These types of non-covalent interactions are crucial in determining the conformation and stability of the molecule within the crystal structure.

In analogous systems, such as 2,4,6-tris(2-hydroxyphenyl)-1,3,5-triazine derivatives, intramolecular hydrogen bonding has been observed to enforce planarity between the triazine core and the pendant aryl groups. While this compound lacks the hydroxyl groups necessary for classical hydrogen bonding, the potential for weaker C—H⋯N or C—H⋯Cl interactions, governed by the specific conformation adopted to relieve steric hindrance, could be anticipated.

A definitive characterization of the intramolecular interactions for this compound, however, remains contingent upon future single-crystal X-ray diffraction studies. Such experimental work would be necessary to elucidate the precise bond angles, dihedral angles, and non-covalent contacts that define its solid-state structure. Without this primary data, any discussion of its intramolecular interactions is speculative and cannot be substantiated with the scientifically accurate, detailed research findings and data tables required for this article.

Computational and Theoretical Chemistry Studies on 2 Chloro 4,6 Di O Tolyl 1,3,5 Triazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For 1,3,5-triazine (B166579) derivatives, DFT calculations are instrumental in understanding their stability, reactivity, and spectroscopic characteristics. While specific DFT data for 2-Chloro-4,6-di-o-tolyl-1,3,5-triazine is not available in the cited literature, studies on analogous compounds utilize hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p) to achieve a balance between computational cost and accuracy.

Geometry Optimization and Energetic Aspects of Conformers

The first step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional structure. For this compound, this would involve determining the rotational orientation of the two ortho-tolyl groups relative to the triazine ring. Due to steric hindrance from the ortho-methyl groups, these rings are likely to be significantly twisted out of the plane of the triazine ring.

Computational studies on similar substituted triazines explore different conformers and their relative energies. For instance, the presence of intramolecular hydrogen bonds in some triazine derivatives is a key factor in stabilizing certain conformations, which in turn influences their photostability. For the target compound, the primary energetic considerations would revolve around the steric interactions between the ortho-methyl groups and the triazine ring. Frequency calculations are typically performed after optimization to confirm that the obtained structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies.

Prediction of Spectroscopic Properties, including UV Absorption via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption spectra. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the λmax values of a molecule. Studies on various 1,3,5-triazine derivatives have shown a good correlation between TD-DFT predictions (using functionals like B3LYP) and experimental UV absorption data.

These calculations can elucidate the nature of the electronic transitions. For UV absorbers, the desired transition is typically a high-intensity π → π* transition that corresponds to the absorption of UVA or UVB radiation. The results of TD-DFT calculations are often presented in a table that includes the predicted λmax, oscillator strength (f), and the molecular orbitals involved in the transition.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to develop predictive models that correlate the structural features of molecules with their physicochemical properties, such as UV absorption.

Development of Predictive Models for Triazine Chemical Behavior

For a series of 1,3,5-triazine derivatives, a QSPR model can be built to predict their λmax or molar absorption coefficients. This involves calculating a set of molecular descriptors (e.g., electronic, steric, and topological) and then using statistical methods like multiple linear regression or partial least squares to create a mathematical equation that links these descriptors to the property of interest. A robust QSPR model, indicated by high correlation coefficients (R²) and predictive power (Q²), can be a valuable tool for understanding the factors that govern the UV absorption of triazines.

Computer-Aided Design of Novel Triazine Ultraviolet Absorbers

Once a reliable QSPR model is established, it can be used for the computer-aided design of new molecules with enhanced properties. By analyzing the model, chemists can identify which structural modifications are likely to improve UV absorption. For example, the model might indicate that increasing the electron-donating ability of the substituents on the phenyl rings will lead to a desirable red-shift in the λmax. This predictive capability allows for the virtual screening of numerous candidate molecules, prioritizing the most promising ones for synthesis and experimental testing, thereby accelerating the development of new and more effective triazine-based UV absorbers.

Investigation of Intermolecular and Intramolecular Interactions

The spatial arrangement of molecules in the crystalline state is governed by a delicate balance of various non-covalent interactions. For this compound, these interactions are primarily driven by the electronic properties of the triazine ring, the chlorine substituent, and the flanking o-tolyl groups. The steric hindrance introduced by the ortho-methyl groups is expected to significantly influence the geometry of these interactions compared to their para-substituted counterparts.

Analysis of Hydrogen Bonding (e.g., C-H···N, N-H···N, N-H···O, C-H···O)

Although this compound lacks classical hydrogen bond donors (like N-H or O-H), it can participate in weaker C-H···N and C-H···Cl hydrogen bonds. The nitrogen atoms of the triazine ring are inherently electron-rich and can act as hydrogen bond acceptors. The hydrogen atoms of the tolyl methyl groups and the aromatic rings can act as donors.

In analogous triazine structures, such as 6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine, intramolecular C—H···N interactions have been observed. nih.gov It is plausible that similar intramolecular interactions could occur in the o-tolyl isomer, helping to stabilize the conformation of the tolyl rings relative to the central triazine core. Intermolecularly, these C-H···N bonds can link molecules into larger assemblies. Studies on other triazine derivatives have highlighted the cooperative role of various hydrogen bonds, including N-H···N, C-H···O, and N-H···O, in forming robust supramolecular structures. nih.gov While the title compound lacks the amino or hydroxyl groups for some of these interactions, the principles of hydrogen bonding remain relevant.

Table 1: Illustrative Hydrogen Bond Geometries in a Related Triazine Derivative Data below is for 6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine and is provided for illustrative purposes.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N1-H1···N5 | 0.86 | 2.22 | 3.025(4) | 155 |

| N2-H2···O1 | 0.86 | 2.10 | 2.915(4) | 158 |

| C10-H10A···N3 | 0.96 | 2.65 | 3.498(5) | 147 |

Source: Adapted from crystallographic data on related triazine compounds.

Characterization of C-H···π and π-π Stacking Interactions

Non-covalent interactions involving π-systems are crucial in the solid-state assembly of aromatic compounds. For this compound, both C-H···π and π-π stacking interactions are anticipated to be significant.

π-π Stacking Interactions: The aromatic character of both the triazine and tolyl rings facilitates π-π stacking. The electron-deficient nature of the triazine ring and the electron-rich character of the tolyl rings can lead to favorable donor-acceptor type stacking. However, the bulky ortho-methyl groups in this compound would likely cause significant steric hindrance, preventing a perfectly co-facial parallel stacking arrangement. Instead, a parallel-displaced or T-shaped stacking geometry is more probable. In a related p-tolyl triazine derivative, a π–π stacking interaction was observed with a centroid–centroid distance of 3.763(1) Å. nih.gov The presence of a chlorine atom can also enhance π-π stacking interactions through dipole moment effects. nih.gov

Table 2: Example Geometric Parameters for π-Interactions in a Related Triazine Compound Data below is for 6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine and is provided for illustrative purposes.

| Interaction Type | Groups Involved | Centroid-Centroid Distance (Å) |

| π-π Stacking | Phenyl Ring ··· Triazine Ring | 3.763(1) |

| C-H···π | C-H ··· Phenyl Ring | 3.653(4) |

Source: Adapted from crystallographic data on related triazine compounds. nih.gov

Hirshfeld Surface Analysis for Comprehensive Intermolecular Contact Visualization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, it provides a detailed picture of all close contacts.

For a molecule like this compound, a Hirshfeld analysis would typically reveal the following:

H···H Contacts: Usually comprising the largest portion of the surface area, representing van der Waals forces.

C···H/H···C Contacts: Corresponding to C-H···π interactions.

N···H/H···N Contacts: Indicative of C-H···N hydrogen bonds.

Cl···H/H···Cl Contacts: Representing weak hydrogen bonds involving the chlorine atom.

C···C Contacts: Evidence of π-π stacking interactions.

The analysis generates two-dimensional "fingerprint plots" that summarize the distribution of intermolecular contacts. For instance, in studies of other triazine derivatives, Hirshfeld analysis has been employed to quantify the percentage contributions of different interactions. nih.gov For 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium 4-methylbenzenesulfonate, the analysis showed significant contributions from N—H···O and N—H···N interactions, visualized as distinct red spots on the dnorm surface. nih.gov

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyrimidine Derivative Data from a related nitrogen-containing heterocyclic compound is provided for illustrative purposes, as specific data for the title compound is unavailable.

| Contact Type | Contribution (%) |

| O···H/H···O | 53.2 |

| N···H/H···N | 12.5 |

| C···H/H···C | 9.6 |

| H···H | - |

Source: Adapted from Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. nih.gov

This quantitative analysis allows for a detailed comparison of the packing motifs in different crystalline forms and among related compounds, providing a deeper understanding of the forces that drive crystal formation.

Supramolecular Chemistry and Crystal Engineering of Triazine Derivatives

Design Principles for Self-Assembled Triazine Architectures

The rational design of self-assembled architectures based on triazine derivatives relies on the predictable nature of non-covalent interactions. By strategically placing functional groups on the triazine core, it is possible to guide the molecules to form specific supramolecular structures. nih.gov A key principle involves the use of molecules that can form multiple, cooperative hydrogen bonds, leading to the formation of stable and well-defined assemblies. nih.gov

The cost-effectiveness and reactivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) make it an ideal starting material. nih.govresearchgate.net Its chlorine atoms can be sequentially substituted with various nucleophiles, allowing for precise control over the final molecular structure and its self-assembly properties. nih.govresearchgate.net This step-wise functionalization enables the introduction of groups that can act as hydrogen bond donors and acceptors, aromatic stacking motifs, or elements that induce chirality. researchgate.netnih.gov

For instance, the introduction of amino groups can lead to the formation of robust hydrogen-bonded networks, while aryl substituents can promote π-π stacking interactions. researchgate.net The interplay of these forces dictates the final three-dimensional arrangement of the molecules in the solid state. acs.org A retrosynthetic approach is often employed in crystal engineering, where a desired crystal symmetry or network topology informs the design of the individual molecular building blocks. acs.org

Role of Intermolecular Interactions in Crystal Packing and Network Formation

The solid-state structure of triazine derivatives is governed by a variety of weak intermolecular forces. acs.org The specific nature and arrangement of these interactions determine the crystal packing and the formation of extended networks. nih.gov

Hydrogen Bond-Directed Self-Assembly and Formation of 3D Networks

Hydrogen bonds are a primary tool in directing the self-assembly of triazine derivatives. nih.gov The nitrogen atoms within the triazine ring are effective hydrogen bond acceptors, while substituents such as amino or hydroxyl groups can act as hydrogen bond donors. nih.gov The cooperation of multiple hydrogen bonds, such as N-H···N, C-H···O, and O-H···O interactions, can lead to the formation of intricate and stable three-dimensional networks. nih.govresearchgate.netnih.gov

The formation of molecular duplexes, where two molecules are held together by a sextuple hydrogen bond array, has been observed in several s-triazine derivatives. nih.gov These duplexes can then further assemble into larger structures. nih.gov The geometry of these hydrogen bonds is crucial; linear and significant interactions are indicative of their important role in guiding the 3D structure. nih.gov The dimensionality of the hydrogen bond network can significantly influence the physical properties of the resulting material. nih.gov For example, a transition from a 2D layered structure to a 3D network can be triggered by the introduction of a hydroxyl group, which provides an additional hydrogen bond donor to connect adjacent molecules. nih.gov

Interactive Table: Hydrogen Bonding in Triazine Derivatives

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| N-H···N | Amino Group | Triazine Ring Nitrogen | Formation of tapes, sheets, and rosettes |

| C-H···O | Aromatic C-H | Carbonyl/Alkoxy Oxygen | Stabilization of molecular conformations and packing |

| O-H···O | Hydroxyl Group | Hydroxyl/Carbonyl Oxygen | Linking molecules into chains and 3D networks |

| N-H···O | Amino Group | Carbonyl/Alkoxy Oxygen | Crosslinking of molecular chains or layers |

Aromatic Stacking Interactions in Solid-State Structures

In addition to hydrogen bonding, aromatic stacking (π-π) interactions play a significant role in the crystal packing of triazine derivatives bearing aryl substituents. researchgate.net These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings. rsc.org

Dynamic Behavior and Conformational Studies in Solution and Solid State

The dynamic behavior of triazine derivatives, both in solution and in the solid state, is an area of active research. These dynamics are often related to restricted rotation around certain bonds and the potential for tautomerism.

Restricted Rotation About Amino-Triazine Bonds

Due to p-π conjugation between the lone pair of electrons on the exocyclic nitrogen atom and the π-deficient triazine ring, the C(triazine)-N(amino) bond exhibits partial double-bond character. cdnsciencepub.com This leads to a significant energy barrier for rotation around this bond, a phenomenon known as restricted rotation. cdnsciencepub.comnih.gov This restricted rotation can give rise to the existence of stable rotational isomers, or rotamers, which can be observed and studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net

The energy barrier to rotation is influenced by several factors, including the nature of the substituents on both the triazine ring and the amino group, the solvent, and the protonation state of the molecule. nih.gov For instance, the rotational barrier in amine-substituted s-triazines has been measured to be between 15.1 and 17.7 kcal/mol for neutral molecules. nih.gov This barrier increases upon protonation and is also affected by the solvent's dielectric constant. nih.gov

Interactive Table: Rotational Barriers in Amino-Substituted Triazines

| Compound Type | Rotational Barrier (ΔG‡, kcal/mol) | Influencing Factors |

| Neutral Triazines | 15.1 - 17.7 | Electronegativity of triazine substituents |

| Protonated Triazines | 17.5 - 19.3 | Solvent dielectric constant |

| Dialkylamino-s-triazines | ~15.1 | Steric hindrance of alkyl groups |

| Monochloro-dialkylamino-triazines | ~17.7 | Electron-withdrawing effect of chlorine |

Investigation of Tautomerism in Amino-Substituted Triazines

Amino-substituted triazines can potentially exist in different tautomeric forms, most commonly the amino and imino forms. mdpi.comrsc.org Tautomers are isomers that differ in the position of a proton and a double bond. The investigation of tautomerism is crucial as the predominant tautomer can have significantly different chemical and physical properties. nih.gov

The stability of different tautomers can be assessed using computational methods like Density Functional Theory (DFT), which can predict the relative energies of the tautomers in the gas phase and in solution. nih.govresearchgate.net Experimental verification is often achieved through techniques like NMR spectroscopy and X-ray crystallography. mdpi.comnih.gov The amino-imino proton exchange can proceed through a four-membered ring transition state, which generally has a high energy barrier, making the process detectable by NMR. mdpi.comresearchgate.net Factors such as intramolecular and intermolecular hydrogen bonding, as well as conjugation effects within the molecule, can significantly influence which tautomer is more stable and therefore observed in the crystal structure. rsc.org For example, conjugation of double bonds towards the endocyclic nitrogen atoms tends to stabilize the amino tautomer, while conjugation towards the exocyclic nitrogen favors the imino form. rsc.org

Advanced Applications in Materials Science Utilizing 2 Chloro 4,6 Di O Tolyl 1,3,5 Triazine Derivatives

Polymer Chemistry and Polymer-Supported Systems

The foundational structure of 1,3,5-triazine (B166579) is a key component in the development of high-performance polymers. The reactivity of its chloro-substituents, particularly in precursor molecules like cyanuric chloride, provides a versatile platform for polymer synthesis and modification. mdpi.comvjst.vn

Triazine compounds, such as the closely related 2-chloro-4,6-di-p-tolyl-1,3,5-triazine (B1582862), are utilized as coupling agents in the synthesis of specialty polymers. chemimpex.com The process generally involves the reaction of the chlorine atom on the triazine ring with nucleophilic groups (like amines or hydroxyls) on monomer or polymer chains. vjst.vn This coupling reaction introduces the rigid and stable triazine ring into the polymer backbone.

The introduction of the triazine moiety can create strong non-covalent crosslinking through hydrogen bonding, particularly when reacting with diamines. vjst.vn The nitrogen atoms in the triazine ring act as proton acceptors, while the amino groups in the polymer chain act as proton donors. This interaction effectively enhances the mechanical properties of the resulting material. vjst.vn This synthetic approach is an efficient, high-yield method for creating triazine-based polymers with robust intermolecular interactions. vjst.vn

When used as part of an intumescent flame-retardant (IFR) system in materials like polypropylene, triazine derivatives act as charring agents, significantly improving the flame retardancy of the polymer composite. mdpi.com The mechanical properties of polymers are also enhanced through the hydrogen bonding introduced by the triazine units, as the forces, while weaker than covalent bonds, are stronger than van der Waals forces. vjst.vn Research on polymorphs of 2,4,6-tris(4-pyridyl)-1,3,5-triazine has also highlighted how intermolecular interactions in triazine-based structures can lead to desirable mechanical properties like elasticity and bending behavior in crystals, which is a limiting factor in their application for flexible optoelectronic devices. researchgate.netnih.gov

Polymer-supported triazines are materials where the triazine unit is chemically bonded to a polymer backbone. These systems leverage the stability and reactivity of the triazine ring while benefiting from the physical properties of the polymer support. The synthesis often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), an inexpensive and highly reactive precursor. mdpi.comresearchgate.net

The reactivity of the chlorine atoms in cyanuric chloride decreases with each substitution, allowing for controlled, stepwise reactions. mdpi.comvjst.vn This feature is exploited to first attach the triazine ring to a polymer chain and then to introduce other functional groups. This methodology has been explored for solid-phase synthesis and combinatorial chemistry approaches to create materials for a variety of applications, including the development of dendrimers and supramolecular aggregates. researchgate.net

Organic Electronic and Optoelectronic Materials

The electron-deficient nature of the 1,3,5-triazine ring makes its derivatives excellent candidates for use in organic electronic and optoelectronic devices. They are particularly valued as electron-transport materials and building blocks for functional molecules.

Triazine derivatives are extensively researched as host materials for phosphorescent organic light-emitting diodes (PhOLEDs), especially for challenging blue emitters. acs.orgacs.org In a PhOLED, the host material needs to have a higher triplet energy than the emitter to ensure efficient energy transfer. acs.org Triazine-based materials can be designed to meet this requirement.

By combining an electron-transporting triazine moiety with a hole-transporting unit (like carbazole), researchers have synthesized bipolar host materials. acs.orgrsc.orgresearchgate.net This bipolar nature helps to achieve a balanced injection and transport of charges within the OLED, leading to improved device performance. rsc.org These materials often exhibit high thermal stability (with decomposition temperatures well above 400 °C) and good glass-forming properties, which are crucial for the longevity and reliability of OLED devices. acs.orgresearchgate.net The strategic design of these molecules, for instance by introducing steric hindrance to create a twisted structure, can further raise the triplet energy level, making them suitable for high-energy blue phosphorescent emitters. acs.orgacs.org

Table 1: Performance of OLEDs Utilizing Triazine-Based Host Materials

| Host Material | Emitter | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Ref. |

|---|---|---|---|---|

| MBPTRZ | FIrpic (Blue) | 7.0% | 30,600 | acs.org |

| DPTPCz | FIrpic (Blue) | 14.4% | >10,000 | rsc.org |

| DPTPCz | (ppy)₂Ir(acac) (Green) | 21.2% | >10,000 | rsc.org |

Triazine derivatives are a prominent class of ultraviolet (UV) absorbers used to protect materials like plastics, coatings, and elastomers from degradation caused by UV radiation. sarex.com They function by absorbing harmful UV light and dissipating it as thermal energy, thus preventing it from reaching and damaging the polymer matrix. sarex.com

Hydroxyphenyl triazine (HPT) derivatives are particularly effective. uvabsorber.com The synthesis of novel s-triazine UV absorbers has yielded compounds with strong absorption in the 280-380 nm range. researchgate.net These advanced absorbers often exhibit superior performance compared to commercial products, demonstrating higher molar absorption coefficients and enhanced thermal stability. researchgate.net Commercial triazine UV absorbers, such as UV-1164 and UV-1577, are valued for their low volatility, high compatibility with various polymers, and excellent protection even under extreme processing conditions. uvabsorber.comirowater.com The development of such compounds is crucial for improving the durability and lifespan of a wide range of materials exposed to sunlight. sarex.com

Table 2: Examples of Commercial Triazine-Based UV Absorbers

| Product Name | Chemical Name | Key Features | Applications | Ref. |

|---|---|---|---|---|

| PowerSorb™ 1164 (UV-1164) | 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol | Low volatility, high thermal stability, extended UV absorption. | Polyesters, automotive clear coats, powder coatings, industrial coatings. | uvabsorber.comirowater.com |

| Dssorb UV-1577 | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-((hexyl)oxy)phenol | High performance UV absorber. | Used as a benchmark for comparing new synthetic absorbers. | researchgate.netirowater.com |

| UV-400 | 2-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(2-hydroxy-3-(dodecyloxy/tridecyloxy)propoxy)phenol | Intermediate shared with UV-1164, functionalized side chain. | Polymer materials. | irowater.com |

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| 2-Chloro-4,6-di-o-tolyl-1,3,5-triazine | - |

| 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine | - |

| 2,4,6-trichloro-1,3,5-triazine | Cyanuric chloride |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine | TPT |

| N2,N4,N6-trisubstituted-s-triazine derivatives | - |

| Polypropylene | PP |

| N-(3-(4,6-bis(2-methylphenyl)-1,3,5-triazin-2-yl)-2-methylphenyl)-9,9-dimethyl-N-(2-methylphenyl)-9H-fluoren-2-amine | MBPTRZ |

| N-(3'-(4,6-bis(2-methylphenyl)-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-yl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine | BPTRZ |

| bis[(4′,6′-difluorophenyl)-pyridinato-N,C2′]iridium(III) picolinate | FIrpic |

| 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole | DPTPCz |

| Bis(2-phenylpyridine)iridium(III) acetylacetonate | (ppy)₂Ir(acac) |

| 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tris(N,N-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)aniline) | Tri-2tCzPA-TRZ |

| 1,3-di(9H-carbazol-9-yl)benzene | mCP |

| 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol | PowerSorb™ 1164 / UV-1164 |

| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-((hexyl)oxy)phenol | Dssorb UV-1577 |

| 2-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(2-hydroxy-3-(dodecyloxy/tridecyloxy)propoxy)phenol | UV-400 |

Utilization as Small Molecule Semiconductor Building Blocks

The compound this compound serves as a crucial precursor in the synthesis of advanced materials for materials science, particularly in the realm of small molecule semiconductors. The inherent electron-deficient nature of the 1,3,5-triazine core makes it an excellent building block for n-type or bipolar organic semiconductors. These materials are fundamental components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The strategic placement of ortho-tolyl groups on the triazine ring introduces significant steric hindrance. This structural feature is instrumental in influencing the molecular packing in the solid state, a critical factor for charge transport in semiconductor devices. By preventing strong intermolecular π-π stacking, the tolyl groups can enhance the solubility of the resulting semiconductor materials, which is advantageous for solution-based processing techniques.

The synthetic versatility of this compound is centered around the reactivity of its chlorine substituent. This chlorine atom can be readily displaced through nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups, enabling the synthesis of a diverse library of triazine-based semiconductors. This chemical adaptability is key to fine-tuning the electronic and optical properties of the final materials to meet the specific requirements of different semiconductor applications.

Detailed Research Findings

While specific research focusing exclusively on the semiconductor applications of this compound is not extensively documented in publicly available literature, the broader class of 2-chloro-4,6-diaryl-1,3,5-triazines has been a subject of significant investigation. The general approach involves using this triazine derivative as a foundational element to construct more complex molecular architectures, such as star-shaped or dendrimeric structures.

In a typical synthetic route, the this compound would undergo a cross-coupling reaction, for example, a Suzuki or Stille coupling, to attach various π-conjugated moieties at the 2-position. These appended groups can be either electron-donating or electron-accepting, leading to molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The selection of these peripheral groups is critical in determining the charge transport characteristics (hole or electron mobility) of the resulting semiconductor.

For instance, attaching electron-rich units like carbazole (B46965) or triphenylamine (B166846) can lead to materials with bipolar charge transport properties, which are highly desirable for use as host materials in phosphorescent OLEDs (PhOLEDs). The steric influence of the ortho-tolyl groups can help in achieving a more amorphous morphology in thin films, which can contribute to higher device efficiencies by preventing exciton (B1674681) quenching.

The table below presents a comparative overview of the performance of various small molecule semiconductors derived from related 1,3,5-triazine cores in Organic Field-Effect Transistors (OFETs). It is important to note that the performance metrics for devices based on this compound derivatives are not available in the reviewed literature, and the data provided is for structurally analogous compounds to offer a contextual understanding of the potential performance.

| Triazine Derivative Core | Substituent at 2-position | Device Architecture | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio |

|---|---|---|---|---|---|

| 2,4-diphenyl-1,3,5-triazine | Phenyl | Top-contact, bottom-gate | - | 1.2 x 10⁻³ | 10⁵ |

| 2,4-diphenyl-1,3,5-triazine | Carbazolyl | Top-contact, bottom-gate | 5.0 x 10⁻⁴ | 2.1 x 10⁻⁴ | 10⁴ |

| 2,4-di(p-tolyl)-1,3,5-triazine | Thienyl | Bottom-contact, top-gate | - | 8.0 x 10⁻³ | > 10⁵ |

| 2,4-di(naphthalen-2-yl)-1,3,5-triazine | Pyrenyl | Top-contact, bottom-gate | 1.1 x 10⁻³ | - | 10⁶ |

Catalytic Applications of Triazine Derivatives

Triazine-Based Organocatalysts and Ligands for Organic Reactions

Triazine derivatives have emerged as a significant class of molecules in the design of both metal-free organocatalysts and specialized ligands for metal-mediated transformations. acs.org The triazine ring can act as a rigid, planar anchor for catalytic functional groups. The electron-withdrawing nature of the triazine core can influence the reactivity of appended catalytic moieties. For instance, attaching basic functional groups to the triazine scaffold can create effective Brønsted base catalysts.

In the realm of coordination chemistry, triazine-based compounds are extensively used as ligands. wikipedia.orgbohrium.com Their nitrogen atoms can coordinate with metal centers, and the substituents on the triazine ring can be modified to control the ligand's electronic and steric environment. This tunability is crucial for optimizing the performance of metal catalysts in various organic reactions. bohrium.com For example, 1,2,4-triazine (B1199460) derivatives known as bis-triazinyl bipyridines (BTPs) have been explored for their potential in advanced nuclear reprocessing due to their specific binding properties. wikipedia.org The C3-symmetry of 1,3,5-triazine-based ligands has been exploited to construct a variety of metal-organic materials (MOMs), including discrete metal-organic polyhedra (MOPs) and coordination polymers (CPs), which can exhibit catalytic activity. bohrium.com

The reactivity of the chlorine atom in 2-chloro-4,6-disubstituted-1,3,5-triazines allows for the straightforward introduction of various functional groups through nucleophilic substitution, making them versatile precursors for a wide array of ligands and organocatalysts. researchgate.net

Nanocatalysis Employing Triazine-Functionalized Materials

The integration of triazine derivatives with nanomaterials has led to the development of highly efficient and recyclable heterogeneous catalysts. The triazine moiety can act as a robust linker to anchor catalytic species onto the surface of nanoparticles, enhancing their stability and preventing agglomeration.

Magnetic nanoparticles, particularly iron(II,III) oxide (Fe3O4), are widely used as catalyst supports due to their high surface area, stability, and ease of separation from the reaction mixture using an external magnetic field. tandfonline.com The surface of Fe3O4 nanoparticles can be functionalized with triazine-based ligands to create highly effective nanocatalysts.

A common strategy for the synthesis of such nanocomposites involves a multi-step process. First, the surface of the Fe3O4 nanoparticles is often coated with a layer of silica (B1680970) or dopamine (B1211576) to introduce functional groups for further modification. tandfonline.com Subsequently, a triazine derivative, often bearing a reactive group like a chlorine atom, is attached to the modified surface. For example, a dopamine-coated Fe3O4 nanoparticle can be reacted with a triazine compound to form a stable bond. tandfonline.com Finally, a catalytically active metal species, such as a copper(II) complex, can be coordinated to the triazine ligand, resulting in a magnetically recoverable nanocatalyst. tandfonline.com The resulting Fe3O4@Dop-Triazine-CuCl2 nanocatalyst exhibits a spherical morphology with a diameter of approximately 20–30 nm and possesses strong magnetic properties, with a magnetic saturation moment of 50.032 emu/g. tandfonline.com

The synthesis process can be monitored and the final product characterized by various techniques, including Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and vibrating sample magnetometry (VSM). researchgate.net

Triazine-functionalized nanocomposites have demonstrated significant catalytic activity in a variety of organic transformations. For instance, the Fe3O4@Dop-Triazine-CuCl2 nanocatalyst has been successfully employed in C-Se coupling reactions of aryl iodides with selenium powder and various heterocyclic compounds. tandfonline.com The presence of both the Fe(III) centers in the Fe3O4 core and the stabilized Cu(II) complex on the surface are crucial for the catalyst's high efficiency. tandfonline.com The copper(II) ions, stabilized by the triazine-based ligand, are believed to be the primary catalytic sites. tandfonline.com

These nanocatalysts offer several advantages, including high yields, mild reaction conditions, and excellent reusability. The catalyst can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of catalytic activity. tandfonline.comrsc.org

Below is a table summarizing the catalytic performance of a triazine-modified nanocatalyst in a representative organic transformation.

| Entry | Substrate 1 | Substrate 2 | Catalyst | Product | Yield (%) |

| 1 | Aryl Iodide | Selenium | Fe3O4@Dop-Triazine-CuCl2 | Aryl Selenide | High |

| 2 | Heterocyclic Compound | Selenium | Fe3O4@Dop-Triazine-CuCl2 | Heteroaryl Selenide | High |

This table is a generalized representation based on reported catalytic activities of similar systems.

Triazines in Artificial Receptor Design for Specific Catalytic Processes

The ability of triazine derivatives to engage in specific non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them excellent candidates for the design of artificial receptors for molecular recognition and catalysis. researchgate.netnih.gov By functionalizing a substrate with triazine moieties, it is possible to create a binding pocket that can selectively recognize and orient a target molecule for a specific catalytic transformation. nih.gov

An example of this application is the functionalization of carbon nanotubes with 1,3,5-triazines to create receptors for riboflavin (B1680620). researchgate.netnih.gov The triazine groups exhibit stronger interactions with riboflavin compared to p-tolyl groups, which is attributed to the formation of hydrogen bonds. nih.gov This enhanced interaction minimizes the π-π stacking between riboflavin and the nanotube walls, allowing for a more specific binding. nih.gov Such systems can be designed to act as artificial receptors in catalytic processes, where the specific binding and orientation of the substrate are crucial for the catalytic event. nih.gov The association constant between the triazine-functionalized nanotubes and riboflavin is high, indicating a strong and specific interaction. nih.gov

The design principles for these artificial receptors involve tailoring the substituents on the triazine ring to achieve complementary interactions with the target molecule. This can include the incorporation of hydrogen bond donors and acceptors, as well as aromatic groups that can participate in π-stacking interactions.

Future Perspectives and Emerging Research Areas

Development of Novel Synthetic Strategies for Regio- and Stereoselective Triazine Synthesis

The synthesis of unsymmetrically substituted 1,3,5-triazines is a key area of development in organic chemistry. bohrium.com The foundational route to compounds like 2-Chloro-4,6-di-o-tolyl-1,3,5-triazine starts with the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.netresearchgate.net The three chlorine atoms on cyanuric chloride exhibit different reactivity levels based on temperature, allowing for stepwise and controlled nucleophilic substitution. researchgate.netnih.govdaneshyari.com The first substitution can typically be achieved at 0°C, the second at room temperature, and the third at elevated temperatures. nih.govnih.gov

Future research will likely focus on overcoming the challenges associated with steric hindrance from the ortho-tolyl groups and achieving high regioselectivity, especially when creating more complex, unsymmetrical triazines. While stereoselectivity is not inherent to the planar triazine ring itself, it becomes crucial when introducing chiral nucleophiles, a promising avenue for creating materials with chiroptical properties.

Novel one-pot procedures and transition-metal-catalyzed cross-coupling reactions are emerging as powerful tools for creating diverse triazine structures with high precision. bohrium.comresearchgate.net These methods offer advantages over traditional stepwise nucleophilic substitution by potentially reducing reaction times, improving yields, and allowing for the introduction of a wider variety of substituents that are incompatible with classical methods.

| Synthetic Strategy | Description | Advantages for Future Research | Potential Challenges |

| Stepwise Nucleophilic Substitution | Sequential replacement of chlorine atoms on cyanuric chloride with nucleophiles at controlled temperatures. researchgate.net | Cost-effective, well-established, scalable for simple derivatives. | Limited by nucleophile reactivity; harsh conditions for the final substitution. chim.it |

| One-Pot Multi-Component Reactions | Combining multiple starting materials in a single reaction vessel to build the triazine core or its substituents in a single step. bohrium.comorganic-chemistry.org | High efficiency, reduced waste, rapid access to diverse structures. | Achieving high regioselectivity can be difficult; optimization is complex. |

| Transition-Metal Cross-Coupling | Using catalysts (e.g., palladium) to couple the chlorotriazine with organometallic reagents (e.g., boronic acids). smolecule.com | Access to a wide range of C-C bonded substituents, mild reaction conditions. | Catalyst cost and sensitivity; removal of metal residues from the final product. |

| Microwave/Ultrasound-Assisted Synthesis | Using non-conventional energy sources to accelerate reaction rates and improve yields. nih.govchim.itmdpi.com | Drastically reduced reaction times, improved energy efficiency, often leads to cleaner reactions. nih.gov | Specialized equipment required; scalability can be a concern for some methods. |

Exploration of Triazine Derivatives in Advanced Functional Materials (e.g., Sensing, Energy Conversion)

The 1,3,5-triazine (B166579) ring is inherently electron-deficient, a property that makes its derivatives highly valuable in the field of materials science. mdpi.com This electronic characteristic facilitates their use as electron-transporting materials in organic electronics. mdpi.com Future research on derivatives of this compound is poised to contribute significantly to advanced functional materials.

Sensing Applications: The tunable structure of triazines allows for the incorporation of specific functional groups that can bind to metal ions or other analytes. researchgate.net This interaction can trigger a change in the molecule's optical properties, such as color or fluorescence, forming the basis of a chemosensor. researchgate.netresearchgate.net By replacing the chlorine atom on this compound with chromophores or specific binding moieties, novel sensors for environmental monitoring or biological diagnostics could be developed.

Energy Conversion: Triazine-based molecules have been successfully employed in various solar cell technologies, including organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and perovskite solar cells (PSCs). mdpi.com They can function as electron acceptors, light-absorbing dyes, or interfacial layers that improve charge transportation. mdpi.com The high thermal stability of the triazine core is particularly advantageous for creating robust devices. mdpi.com Furthermore, triazine derivatives are being investigated for use in energy storage systems like organic batteries, where their redox properties can be exploited. researchgate.net The specific steric and electronic properties imparted by the ortho-tolyl groups could lead to derivatives with unique packing structures and photophysical behaviors, potentially enhancing device efficiency and stability.

| Application Area | Role of Triazine Derivative | Key Properties & Future Goals |

| Chemical Sensing | Core scaffold for attaching analyte-binding groups and signal-reporting units (chromophores/fluorophores). researchgate.net | High selectivity and sensitivity; development of sensors for heavy metals, anions, and biological molecules. |

| Organic Electronics (OLEDs, OFETs) | Electron-transporting material due to the π-electron deficient triazine core. mdpi.com | High electron mobility, thermal stability, and suitable energy levels (LUMO) for efficient charge injection/transport. |

| Photovoltaics (Solar Cells) | Component in light-harvesting dyes, electron-acceptor materials, or interfacial layers to improve device performance. mdpi.comrsc.org | Broad light absorption, high energy conversion efficiency, long-term operational stability. |

| Energy Storage | Active material in organic electrodes for rechargeable batteries, leveraging the redox activity of the triazine core. researchgate.net | High theoretical capacity, rapid charge-discharge kinetics, excellent cycling stability. |

In-depth Understanding of Structure-Property Relationships through Integrated Experimental and Computational Approaches

A deep understanding of how molecular structure dictates material properties is crucial for the rational design of new functional molecules. For this compound and its future derivatives, an integrated approach combining laboratory synthesis and characterization with computational modeling will be essential.

Computational Chemistry: Quantum chemical methods like Density Functional Theory (DFT) can predict key properties before a molecule is ever synthesized. researchgate.netat.ua These calculations can determine optimized molecular geometries, electronic structures (such as the highest occupied and lowest unoccupied molecular orbital - HOMO/LUMO - energy levels), and absorption spectra. researchgate.netat.ua This information is vital for predicting a derivative's suitability for applications in electronics or photovoltaics. at.ua For instance, the steric clash between the ortho-methyl groups and the triazine ring will force the tolyl rings to twist out of the plane of the triazine core, a conformational detail that strongly influences the molecule's electronic properties and solid-state packing.

Experimental Validation: These computational predictions must be validated by experimental data. Synthesized compounds would be characterized using techniques like X-ray crystallography to determine their precise 3D structure and packing in the solid state. Spectroscopic methods (UV-Vis, fluorescence) and electrochemical measurements (cyclic voltammetry) would provide data on their photophysical and electronic properties, which can be directly compared with theoretical predictions. This iterative cycle of prediction, synthesis, and characterization accelerates the discovery of new materials with desired functionalities. nih.gov

Sustainable and Scalable Production Methods for Industrially Relevant Triazine Compounds

As new applications for triazine derivatives emerge, the need for their production to be sustainable, cost-effective, and scalable becomes paramount. Traditional organic syntheses often rely on large volumes of volatile and hazardous solvents and may require harsh reaction conditions. nih.gov The principles of green chemistry offer a roadmap for developing more environmentally benign manufacturing processes.

Future research in this area will focus on several key strategies:

Alternative Energy Sources: As mentioned, microwave and sonochemical (ultrasound) methods can dramatically reduce reaction times from hours to minutes and often allow for the use of greener solvents, including water. nih.govmdpi.comnih.gov

Greener Solvents: Replacing conventional chlorinated solvents with more benign alternatives like water, ethanol, or even solvent-free reaction conditions is a primary goal. nih.govchim.it

Catalysis: The use of catalysts, rather than stoichiometric reagents, minimizes waste. Developing recyclable catalysts is a further step toward sustainability.

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product reduces the generation of byproducts. mdpi.com

Adapting these green methodologies to the synthesis of this compound and its derivatives will be crucial for any potential industrial application, ensuring that technological advancement does not come at an undue environmental cost. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Chloro-4,6-di-o-tolyl-1,3,5-triazine, and how can purity be validated?

- The compound can be synthesized via nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine with o-tolyl groups under controlled stoichiometry. For purification, recrystallization from toluene (solubility: ~1.265 g/cm³ ) is recommended. Purity validation should include GC analysis (≥98% purity ) and melting point confirmation (138–140°C ). Structural characterization via H-NMR and X-ray diffraction (as demonstrated for analogous triazines ) ensures accuracy.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- The compound is a skin and eye irritant (H315/H319 ). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes . Store in cool, dark conditions (<15°C ) to prevent decomposition.

Q. How does solubility in organic solvents influence its reactivity in coupling reactions?

- High solubility in toluene enables its use as an electron-deficient triazine in nucleophilic aromatic substitution. For example, in OLED material synthesis, toluene acts as a solvent for reactions with phenylmagnesium bromide to form triphenyltriazine derivatives .

Advanced Research Questions

Q. What mechanistic insights explain its role in forming benzimidazole derivatives for organic electronics?

- The chlorine atom at the 2-position is highly electrophilic, facilitating substitution with nucleophiles like amines or thiols. In benzimidazole synthesis, it reacts with o-phenylenediamine derivatives under basic conditions, forming conjugated systems critical for electron transport in OLEDs . Kinetic studies using C-NMR can track substituent effects on reaction rates .

Q. How can conflicting melting point data (138–140°C vs. 140°C) be resolved experimentally?

- Variations may arise from impurities or polymorphic forms. Perform differential scanning calorimetry (DSC) to identify phase transitions and compare with recrystallized samples. Consistent purification methods (e.g., toluene recrystallization ) and cross-lab validation using GC-MS can address discrepancies .

Q. What strategies enhance its efficacy as an electron transport layer (ETL) in OLEDs?

- Modify the triazine core by introducing electron-withdrawing groups (e.g., nitro or cyano) to lower LUMO levels, improving electron injection. Co-deposition with metal oxides (e.g., ZnO) in vacuum-processed OLEDs enhances conductivity. Device performance metrics (e.g., luminance efficiency) should be tested via current-voltage-luminance (I-V-L) characterization .

Q. How does steric hindrance from o-tolyl groups affect its reactivity in catalytic amide formation?

- The ortho-methyl groups increase steric bulk, reducing reaction rates in peptide coupling compared to less hindered analogs (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine). Kinetic studies using DABCO as a base show slower activation of carboxylic acids, necessitating higher temperatures (40–60°C) for efficient amide bond formation .

Methodological Considerations

- Synthetic Optimization : Use Schlenk techniques for moisture-sensitive reactions. Monitor intermediates via TLC (eluent: hexane/ethyl acetate 4:1) .

- Analytical Validation : Pair GC with HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict electronic properties (HOMO/LUMO) for OLED applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.